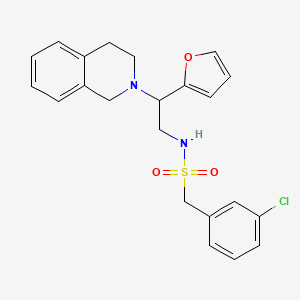

![molecular formula C18H19N5O5 B2550623 2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 904373-53-1](/img/structure/B2550623.png)

2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a complex organic molecule that appears to be related to the family of purine derivatives. While the papers provided do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the potential characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including acetylation, treatment with amines, and cyclization reactions. For instance, the synthesis of 1,8-dioxooctahydroxanthenes is catalyzed by imidazol-1-yl-acetic acid under solvent-free conditions, indicating that similar imidazole derivatives can be synthesized using green chemistry principles . Another related compound, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, is synthesized through a process involving acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide . These methods suggest that the synthesis of the compound may also involve similar steps and reagents.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine skeleton, which is a bicyclic aromatic heterocycle composed of pyrimidine and imidazole rings. The compound of interest likely contains a substituted imidazole ring, as indicated by its name, and additional functional groups such as an ethoxy group and an acetic acid moiety. Spectroscopic and elemental analysis data are typically used to confirm the structure of such compounds .

Chemical Reactions Analysis

The chemical reactions involving purine derivatives can vary widely depending on the substituents present on the molecule. The papers provided do not detail reactions specific to the compound , but they do mention the use of organocatalysts for the synthesis of related compounds , and the cyclization reactions involving carboxylic acid groups . These reactions are crucial for the formation of the core structure and the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can be influenced by their molecular structure. For example, the solubility of the catalyst used in the synthesis of 1,8-dioxooctahydroxanthenes in water suggests that similar compounds might also possess water solubility to some extent . The antimicrobial activity of the synthesized compounds against various strains of bacteria indicates that the compound may also exhibit biological activity, which is often related to its physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Methodologies and Antimicrobial Activities : A study by Sharma et al. (2004) demonstrates the synthesis of related compounds, showcasing the chemical versatility and potential antimicrobial applications. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents Sharma, Sharma, & Rane, 2004.

Catalytic Applications and Green Chemistry : The work by Moosavi-Zare et al. (2013) explores the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of related compounds. This approach emphasizes the importance of green chemistry principles in the synthesis of complex molecules, potentially including the target compound Moosavi‐Zare et al., 2013.

Fluorescence Properties for Metal Ion Detection : Research by Rui-j (2013) on related fluorescent compounds highlights the potential for developing sensors for metal ions, such as cobalt. This application demonstrates the compound's relevance in analytical chemistry for detecting and quantifying specific ions Rui-j, 2013.

Chemical Synthesis and Characterization

Advanced Synthetic Techniques and Characterization : The synthesis of related compounds involves advanced techniques that contribute to the understanding of chemical properties and reactivity. For instance, Frisch et al. (1996) describe the synthesis of heterobifunctional cross-linking reagents, which could be relevant for linking biological molecules to synthetic polymers or other materials, indicating potential applications in bioconjugate chemistry Frisch, Boeckler, & Schuber, 1996.

Safety And Hazards

As this compound is intended for research use only, it should be handled with appropriate safety measures. However, specific safety and hazard information is not available in the current resources1.

Future Directions

Given the structural complexity of this compound, it could be of interest in various research fields. However, more research is needed to explore its potential applications and to fully understand its properties and mechanisms of action.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.

properties

IUPAC Name |

2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-3-28-12-6-4-11(5-7-12)21-8-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h4-7H,3,8-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBNYSXSPOOHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(4-Ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]pur in-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

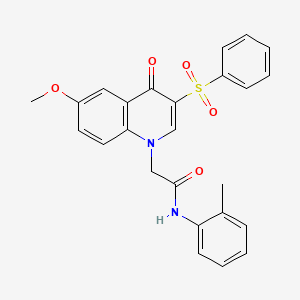

![4-[(2,5-Dimethylbenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2550540.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

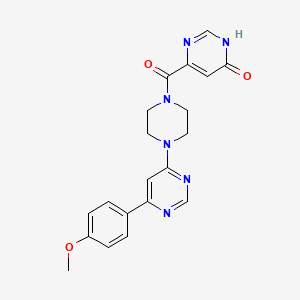

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)

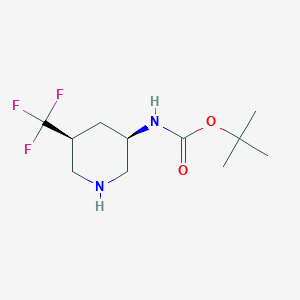

![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)